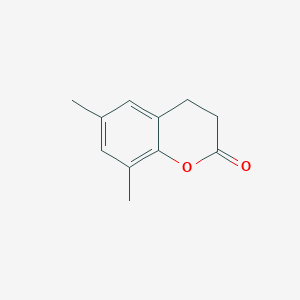

6,8-Dimethylchroman-2-one

Description

6,8-Dimethylchroman-2-one, a coumarin derivative, features a benzopyran-2-one core substituted with methyl groups at the 6- and 8-positions. Coumarins are widely studied for their crystallographic behavior, synthetic routes (e.g., Friedel-Crafts alkylation), and applications in materials science and pharmaceuticals . The methyl substituents in 6,8-dimethylchroman-2-one are electron-donating groups, which likely influence its electronic structure, solubility, and reactivity compared to halogenated or hydroxylated analogs.

Properties

CAS No. |

59698-11-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6,8-dimethyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h5-6H,3-4H2,1-2H3 |

InChI Key |

LVCXMUCYZSTHRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CCC(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Dimethylchroman-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous potassium carbonate, followed by acid-catalyzed Claisen–Schmidt rearrangement, yields 6,8-dimethylchroman-2-one .

Industrial Production Methods: Industrial production of 6,8-dimethylchroman-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylchroman-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromanones with various functional groups .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications and case studies for the compound "6,8-Dimethylchroman-2-one." However, the search results do provide information on chromanones and their derivatives, which can be helpful.

Chromanone as a Scaffold

Chromanone, also known as Chroman-4-one, is a heterobicyclic compound that serves as a fundamental building block in medicinal chemistry . Chromanones exhibit a variety of biological activities, including anticancer, antioxidant, antidiabetic, anti-inflammatory, antiviral, and anticonvulsant properties . Because of these diverse properties, chromanone derivatives have potential therapeutic value .

Anticonvulsant Applications of Chromanones

Certain chromanone derivatives have demonstrated anticonvulsant and antiepileptogenic properties. For example, 7-Chloro-3-(1H-imidazol-1-yl) chroman-4-one has shown effectiveness against lithium and pilocarpine-induced seizures in experimental models . Additionally, 3-(1H-1,2,4-triazol-1-yl) chroman-4-one has shown a significant effect in delaying seizures and protecting against PTZ-induced seizures .

Chromanones as Diagnostic Agents

Some derivatives of chromanones have been evaluated for their potential in diagnostic imaging, specifically for Alzheimer's disease (AD). (E)-3-benzylidenechroman-4-one derivatives have been synthesized and assessed for their ability to target β-amyloid (Aβ) plaques, which are associated with AD . In vitro studies have indicated that certain derivatives, such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one, exhibit high binding affinities to Aβ plaques .

Other Chromanone Derivatives

Other research includes:

- The synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one .

- An application of in silico screening to 2,6-dimethylchroman-4-one .

- Research focused on the preparation of quinone/hydroquinone based monomers for utilization in redox-active polymer gels using 6-Hydroxy-7,8-dimethylchroman-2-one .

Mechanism of Action

The mechanism of action of 6,8-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and aromatase, leading to its neuroprotective and anticancer effects. The compound also modulates oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

- 6-Hydroxy-7,8-dimethylchroman-2-one: The hydroxyl group at position 6 enables strong O–H⋯O hydrogen bonding, forming layered crystal structures (RMS deviation of 0.179 Å from planarity). In contrast, 6,8-dimethylchroman-2-one lacks hydrogen-bond donors, relying on weaker C–H⋯O and van der Waals interactions for packing .

- 6,8-Dichlorocoumarin : Chlorine atoms at positions 6 and 8 are electron-withdrawing, reducing aromatic ring electron density. This contrasts with methyl groups, which enhance electron density and may increase susceptibility to electrophilic substitution .

Crystallographic Behavior :

Physical and Chemical Properties

Biological Activity

6,8-Dimethylchroman-2-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

6,8-Dimethylchroman-2-one belongs to the chromanone family, characterized by a chroman ring with a ketone functional group. The presence of methyl groups at the 6 and 8 positions influences its reactivity and biological activity.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay, where it exhibited a higher radical-scavenging capacity compared to tyrosol, a known antioxidant. The effective concentration (EC50) required to reduce DPPH concentration by 50% was significantly lower for 6,8-dimethylchroman-2-one than for tyrosol, indicating its potential as a powerful antioxidant agent .

Table 1: Antioxidant Activity of 6,8-Dimethylchroman-2-one

| Compound | EC50 (mmol DPPH) |

|---|---|

| 6,8-Dimethylchroman-2-one | Lower than Tyrosol |

| Tyrosol | Higher value |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 6,8-dimethylchroman-2-one. It has been tested against various bacterial strains and fungi. The compound showed promising results in inhibiting the growth of pathogenic microorganisms, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 6,8-dimethylchroman-2-one has been explored in several studies. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific protein kinases involved in cell signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .

Case Study: Inhibition of Protein Kinases

In one notable study, 6,8-dimethylchroman-2-one was tested for its ability to inhibit protein kinases that are often overactive in cancer cells. The results indicated that the compound effectively reduced kinase activity, leading to decreased cell proliferation in vitro. This finding supports its potential application in targeted cancer therapies.

The biological activity of 6,8-dimethylchroman-2-one can be attributed to its structural features that allow it to interact with various molecular targets. Specifically:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative stress.

- Antimicrobial Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Anticancer Mechanism : By inhibiting protein kinases and inducing apoptosis, it interferes with cancer cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.